molecular formula C8H7BrN2S B3122350 6-bromo-2-methylsulfanyl-1H-benzimidazole CAS No. 303140-06-9

6-bromo-2-methylsulfanyl-1H-benzimidazole

Cat. No.: B3122350
CAS No.: 303140-06-9
M. Wt: 243.13 g/mol
InChI Key: SPSYWCNATOUHJM-UHFFFAOYSA-N
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Description

6-Bromo-2-methylsulfanyl-1H-benzimidazole is a chemical compound with the molecular formula C8H7BrN2S It is a derivative of benzimidazole, featuring a bromine atom at the 6th position and a methylsulfanyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-methylsulfanyl-1H-benzimidazole typically involves the bromination of 2-methylsulfanyl-1H-benzimidazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 6th position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methylsulfanyl-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetic acid or dichloromethane.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: 2-methylsulfanyl-1H-benzimidazole.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-2-methylsulfanyl-1H-benzimidazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-bromo-2-methylsulfanyl-1H-benzimidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The bromine and methylsulfanyl groups can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1H-benzimidazole: Lacks the methylsulfanyl group, which may affect its reactivity and biological activity.

    2-Methylsulfanyl-1H-benzimidazole:

    6-Chloro-2-methylsulfanyl-1H-benzimidazole: Similar structure with a chlorine atom instead of bromine, which may result in different reactivity and biological effects.

Uniqueness

6-Bromo-2-methylsulfanyl-1H-benzimidazole is unique due to the presence of both bromine and methylsulfanyl groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

6-bromo-2-methylsulfanyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2S/c1-12-8-10-6-3-2-5(9)4-7(6)11-8/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSYWCNATOUHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(N1)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601320304
Record name 6-bromo-2-methylsulfanyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787073
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

303140-06-9
Record name 6-bromo-2-methylsulfanyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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